5-Bromo-1-propyl-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-propyl-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C5H8BrN3. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-propyl-1H-1,2,4-triazol-3-amine typically involves the reaction of 1-propyl-1H-1,2,4-triazole with bromine under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-propyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amino derivatives, while coupling reactions with aryl halides produce aryl-substituted triazoles .
Scientific Research Applications
5-Bromo-1-propyl-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agriculture: It serves as an intermediate in the production of agrochemicals such as fungicides and herbicides.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-propyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-1,2,4-triazol-3-amine: Similar in structure but lacks the propyl group.
1-Propyl-1H-1,2,4-triazol-3-amine: Similar but without the bromine atom.
5-Bromo-1-isopropyl-1H-1,2,4-triazole: Similar but with an isopropyl group instead of a propyl group.
Uniqueness
5-Bromo-1-propyl-1H-1,2,4-triazol-3-amine is unique due to the presence of both the bromine atom and the propyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H9BrN4 |
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Molecular Weight |
205.06 g/mol |
IUPAC Name |
5-bromo-1-propyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H9BrN4/c1-2-3-10-4(6)8-5(7)9-10/h2-3H2,1H3,(H2,7,9) |
InChI Key |
BUAANTICPPTZIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC(=N1)N)Br |
Origin of Product |
United States |
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